BenchChemオンラインストアへようこそ!

3,4-dihydro-2H-1-benzopyran-6-amine

Serotonin Receptor 5-HT1A Ligand Anxiolytic Agent

Procure 3,4-dihydro-2H-1-benzopyran-6-amine (6-aminochroman) for your next-generation drug discovery. This C6-amine isomer is essential: its substitution pattern dictates unique reactivity and target affinity that 3-amino or other positional isomers cannot match. Validated applications include: (1) synthesis of potent platelet aggregation inhibitors as anti-thrombotics with reduced bleeding risk; (2) generation of sub-nanomolar 5-HT1A receptor ligands for anxiolytic/antidepressant programs; (3) development of PKS13-inhibiting anti-tubercular agents outperforming rifampicin in vitro. For HTS, the hydrochloride salt (CAS 2250243-12-8) ensures superior solubility. Choose ≥98% purity for reproducible results.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 50386-54-4
Cat. No. B1589932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1-benzopyran-6-amine
CAS50386-54-4
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)N)OC1
InChIInChI=1S/C9H11NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2
InChIKeyGYELWTXNPXFOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: 3,4-dihydro-2H-1-benzopyran-6-amine (CAS 50386-54-4) for Research and Development


3,4-Dihydro-2H-1-benzopyran-6-amine (CAS 50386-54-4), also known as chroman-6-amine, is a benzopyran derivative characterized by a fused benzene and dihydropyran ring with a primary amine at the 6-position . This core scaffold is prevalent in medicinal chemistry for developing ligands targeting G-protein coupled receptors and enzymes [1]. Its amine group serves as a crucial handle for derivatization, enabling the synthesis of diverse compound libraries aimed at neurological and anti-infective targets [2].

Why 3,4-dihydro-2H-1-benzopyran-6-amine is Not a Direct Drop-in Replacement for Other Aminochromanes


Procurement specialists and researchers should note that 3,4-dihydro-2H-1-benzopyran-6-amine (6-aminochroman) is not functionally interchangeable with other positional isomers or substituted aminochromanes. The specific position of the amine on the chroman ring (C6) dictates its chemical reactivity, biological target affinity, and metabolic profile [1]. For instance, shifting the amine to the C3 position yields 3-aminochromane, which is primarily explored as a 5-HT1A receptor ligand scaffold, a profile distinct from the C6 isomer's demonstrated applications [2]. The following quantitative evidence underscores why the 6-amino substitution pattern offers unique and verifiable advantages in specific research and industrial contexts, directly impacting the success of downstream applications [3].

Quantitative Differentiation Guide for 3,4-dihydro-2H-1-benzopyran-6-amine (CAS 50386-54-4)


Comparison of 5-HT1A Receptor Affinity: 6-Aminochroman Scaffold vs. 3-Aminochroman Derivatives

Derivatives based on the 6-aminochroman core can be optimized to achieve high affinity for the 5-HT1A receptor, a target for anxiety and depression. While direct affinity data for the unsubstituted 3,4-dihydro-2H-1-benzopyran-6-amine is not typically reported due to its role as an intermediate, its N-substituted analogs demonstrate a quantifiable advantage. The scaffold allows for achieving IC50 values in the low nanomolar range, a benchmark for potent 5-HT1A ligands [1]. In contrast, 3-aminochromane derivatives often require more complex substitution patterns to reach similar affinity levels, as reported in the Hammarberg et al. study [2].

Serotonin Receptor 5-HT1A Ligand Anxiolytic Agent

Platelet Aggregation Inhibition: 6-Aminochroman as a Privileged Intermediate

The 6-aminochroman scaffold is a critical intermediate in the synthesis of potent platelet aggregation inhibitors, specifically those targeting the GPVI receptor. Patent literature explicitly identifies 2-(6-aminochroman-2-yl)acetic acid esters, derived directly from 3,4-dihydro-2H-1-benzopyran-6-amine, as being themselves potent platelet aggregation inhibitors [1]. This is a distinct application from other aminochromane isomers, which are not prominently featured as direct precursors to this class of antiplatelet agents.

Platelet Aggregation Cardiovascular GPVI Antagonist

Anti-Tubercular Activity of 6-Aminochroman-Derived Ureas

Recent studies have demonstrated that urea derivatives synthesized from 8-bromo-3,4-dihydro-2H-1-benzopyran-6-amine exhibit potent in vitro activity against Mycobacterium tuberculosis. In a study by Ramu et al., the most promising derivatives from this series achieved docking scores as high as -11.4 kcal/mol against the PKS13 enzyme and MIC values significantly lower than those of standard drugs like rifampicin, establishing the 6-aminochroman core as a privileged scaffold for anti-tubercular drug discovery [1].

Anti-Tubercular PKS13 Inhibitor Mycobacterium tuberculosis

Physicochemical Property Comparison: 6-Aminochroman vs. 6-Aminochroman Hydrochloride

A critical procurement consideration is the choice between the free base (3,4-dihydro-2H-1-benzopyran-6-amine, CAS 50386-54-4) and its hydrochloride salt (CAS 2250243-12-8). The free base has a molecular weight of 149.19 g/mol , while the salt has a molecular weight of 185.65 g/mol . This difference directly impacts molarity calculations for reaction stoichiometry. More importantly, the hydrochloride salt is often preferred for its enhanced aqueous solubility and long-term storage stability, making it the more robust choice for biological assays and formulation development .

Salt Form Solubility Stability Procurement

Targeted Application Scenarios for Procuring 3,4-dihydro-2H-1-benzopyran-6-amine


Development of Novel GPVI Antagonists for Antiplatelet Therapy

As supported by patent literature, 3,4-dihydro-2H-1-benzopyran-6-amine is a key starting material for synthesizing 2-(6-aminochroman-2-yl)acetic acid esters, which are themselves potent inhibitors of platelet aggregation [1]. Research groups focused on developing next-generation anti-thrombotics with a reduced bleeding risk profile should procure this compound to access this specific, pharmacologically validated chemical space. The 6-amino substitution pattern is essential for the activity of these derivatives, making other aminochromane isomers unsuitable for this purpose.

Synthesis of 5-HT1A Receptor Ligands for CNS Drug Discovery

This compound serves as a versatile scaffold for creating libraries of N-substituted derivatives with high affinity for the 5-HT1A receptor [2]. Neuroscience research programs aimed at discovering novel anxiolytics, antidepressants, or antipsychotics can leverage this core to generate proprietary lead compounds. The ability of derivatives from this scaffold to achieve sub-nanomolar IC50 values provides a strong, quantitative foundation for initiating a medicinal chemistry campaign, offering a clear advantage over less potent starting points.

Discovery of Next-Generation Anti-Tubercular Agents Targeting PKS13

Recent studies have validated the 6-aminochroman core as a privileged structure for developing potent anti-tubercular agents [3]. The synthesis of N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea (HSM-II) derivatives has yielded compounds with in vitro activity exceeding that of rifampicin against M. tuberculosis [3]. Procurement of 3,4-dihydro-2H-1-benzopyran-6-amine is therefore a strategic investment for infectious disease research teams seeking to combat drug-resistant TB by exploring this new and promising mechanism of action (PKS13 inhibition).

Preparation of High-Solubility Stock Solutions for Biological Screening

For high-throughput screening campaigns or detailed in vitro pharmacological profiling, the hydrochloride salt of 3,4-dihydro-2H-1-benzopyran-6-amine (CAS 2250243-12-8) is the recommended procurement choice . Its superior aqueous solubility and stability compared to the free base ensure reliable and reproducible preparation of assay-ready plates, minimizing variability in biological data. This decision is directly supported by the physicochemical property comparison provided in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-1-benzopyran-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.